7-Chlorocinnolin-4-ol
Overview
Description
7-Chlorocinnolin-4-ol is a derivative of quinoline, a nitrogen-containing bicyclic compound. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics . The compound this compound, specifically, has garnered interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of other bioactive molecules.
Preparation Methods
The synthesis of 7-Chlorocinnolin-4-ol can be achieved through several methods. One common approach involves the hydrolysis and acid adjustment of 4-hydroxyl-7-chlorine-quinoline-3-carboxylic acid ethyl ester using sodium hydroxide solution, followed by decarboxylation and chlorination . Another method involves the condensation, cyclization, hydrolysis, decarboxylation, and chlorination of 3-chloroaniline and ethoxy diethyl methylene malonate . These methods highlight the versatility and efficiency of producing this compound on an industrial scale.
Chemical Reactions Analysis
7-Chlorocinnolin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
These reactions often lead to the formation of derivatives with enhanced biological activities, such as antimicrobial and antimalarial properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-Chlorocinnolin-4-ol involves its interaction with molecular targets such as DNA gyrase and topoisomerase IV, leading to the inhibition of DNA synthesis and bacterial cell death . In cancer cells, it induces apoptosis by activating caspase pathways and disrupting mitochondrial functions . These mechanisms highlight the compound’s potential as a therapeutic agent.
Comparison with Similar Compounds
7-Chlorocinnolin-4-ol can be compared to other quinoline derivatives such as chloroquine and quinine. While all these compounds share a similar quinoline backbone, this compound is unique due to its specific substitution pattern, which imparts distinct biological activities . Other similar compounds include:
Chloroquine: Known for its antimalarial activity.
Quinine: Used for treating malaria and as a flavoring agent.
7-Chloroquinolin-4-ol: Another derivative with significant antimicrobial properties.
Properties
IUPAC Name |
7-chloro-1H-cinnolin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-5-1-2-6-7(3-5)11-10-4-8(6)12/h1-4H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZDLEGIQGUEIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NN=CC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70236516 | |
Record name | 7-Chloro-4-cinnolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70236516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876-95-9 | |
Record name | 7-Chloro-4-cinnolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=876-95-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-4-cinnolinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000876959 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC145001 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145001 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Chloro-4-cinnolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70236516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-CHLORO-4-CINNOLINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X8CN6C3KG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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